molecular formula C3H6N4 B047385 (1H-1,2,3-triazol-4-yl)Methanamine CAS No. 118724-05-3

(1H-1,2,3-triazol-4-yl)Methanamine

Cat. No. B047385
CAS RN: 118724-05-3
M. Wt: 98.11 g/mol
InChI Key: HKFJQCFGHPMXLQ-UHFFFAOYSA-N
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Description

“(1H-1,2,3-triazol-4-yl)Methanamine” is a chemical compound that has been used in various scientific research . The compound is also known as “(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride” with a CAS Number of 2344685-81-8 . It has a molecular weight of 171.03 .


Synthesis Analysis

The synthesis of “(1H-1,2,3-triazol-4-yl)Methanamine” and its analogs has been reported in various scientific literature . For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki-Miyaura cross-coupling reaction in aqueous medium .


Molecular Structure Analysis

The molecular structure of “(1H-1,2,3-triazol-4-yl)Methanamine” is characterized by the presence of a 1,2,3-triazole ring . The InChI code for the compound is "1S/C3H6N4.2ClH/c4-1-3-2-5-7-6-3;;/h2H,1,4H2,(H,5,6,7);2*1H" .


Chemical Reactions Analysis

The chemical reactions involving “(1H-1,2,3-triazol-4-yl)Methanamine” and its analogs have been studied . For instance, the IR absorption spectra of certain analogs were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .


Physical And Chemical Properties Analysis

“(1H-1,2,3-triazol-4-yl)Methanamine” is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of New Phosphinates and Phosphates

An efficient and practical method was developed for the synthesis of new (1,2,3-triazol-4-yl)methyl phosphinates and (1,2,3-triazol-4-yl)methyl phosphates by the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) of organic azides and prop-2-ynyl phosphinate or prop-2-ynyl phosphate .

Applications in Medicine and Biochemistry

The family of 1,2,3-triazoles has attracted considerable attention due to the wide range of their applications in medicine and biochemistry . Several 1,2,3-triazoles proved to be effective antibacterial, antifungal, anticancer, antiviral, or anti-inflammatory agents .

Applications in Materials Science

The 1,4-disubstituted 1H-1,2,3-triazoles also have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .

Carbonic Anhydrase-II Inhibitors

A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Applications in Agrochemicals

1H-1,2,3-Triazole molecules play a vital role in agrochemicals . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .

Applications in Photographic Materials

These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (copper alloys) .

Safety and Hazards

“(1H-1,2,3-triazol-4-yl)Methanamine” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The future directions of research involving “(1H-1,2,3-triazol-4-yl)Methanamine” and its analogs are promising. These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

properties

IUPAC Name

2H-triazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c4-1-3-2-5-7-6-3/h2H,1,4H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFJQCFGHPMXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-1,2,3-triazol-4-yl)Methanamine

CAS RN

118724-05-3
Record name 118724-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What synthetic approaches have been employed to produce compounds containing the (1H-1,2,3-triazol-4-yl)Methanamine moiety?

A1: Recent research demonstrates the successful synthesis of complex molecules incorporating the (1H-1,2,3-triazol-4-yl)Methanamine scaffold using efficient, multi-step reactions. One approach involves a 1,3-dipolar cycloaddition reaction between 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and N,N-dibenzylprop-2-yn-1-amine. This reaction, conducted in refluxing toluene, yields N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine in high yield [].

Q2: How is the structure of these synthesized (1H-1,2,3-triazol-4-yl)Methanamine derivatives confirmed?

A2: Researchers rely on a combination of spectroscopic techniques and analytical methods to confirm the structure of newly synthesized compounds. Both studies utilize Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as two-dimensional NMR experiments like COSY, HSQC, and HMBC [, ]. These techniques provide detailed information about the connectivity and environment of atoms within the molecule. Additionally, researchers employ techniques like Fourier-transform infrared spectroscopy (FT-IR) and high-resolution mass spectrometry (HRMS) to further characterize the synthesized compounds [, ]. These combined methodologies allow for unambiguous structural elucidation and confirmation of the target (1H-1,2,3-triazol-4-yl)Methanamine derivatives.

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